molecular formula C22H17N3O5 B11964859 4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11964859
M. Wt: 403.4 g/mol
InChI Key: ZQJCXEGGOSVAQP-OEAKJJBVSA-N
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Description

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a hydrazinylidene moiety, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.

    Condensation: The hydrazinylidene moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, basic conditions (e.g., sodium hydroxide).

    Condensation: Carbonyl compounds (e.g., aldehydes or ketones), acidic or basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted esters or amides.

    Condensation: Formation of hydrazones.

Scientific Research Applications

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazinylidene moiety can form covalent bonds with carbonyl groups in proteins or nucleic acids, potentially inhibiting their function. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylhydrazine: Similar in structure but lacks the ester group.

    4-methylbenzoic acid: Contains the methylbenzoate moiety but lacks the nitrophenyl and hydrazinylidene groups.

    4-nitrobenzohydrazide: An intermediate in the synthesis of the target compound, containing the nitrophenyl and hydrazinylidene groups but lacking the ester group.

Uniqueness

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and hydrazinylidene moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H17N3O5/c1-15-2-6-18(7-3-15)22(27)30-20-12-4-16(5-13-20)14-23-24-21(26)17-8-10-19(11-9-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

ZQJCXEGGOSVAQP-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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